Cas no 4614-12-4 (1,6-Dibromo-2,7-dimethoxynaphthalene)

1,6-Dibromo-2,7-dimethoxynaphthalene is a brominated dimethoxynaphthalene derivative with applications in organic synthesis and materials science. Its key advantages include its role as a versatile intermediate in the preparation of functionalized naphthalene-based compounds, particularly for optoelectronic materials and liquid crystals. The bromine substituents at the 1 and 6 positions enhance reactivity for further cross-coupling reactions, such as Suzuki or Stille couplings, while the methoxy groups at the 2 and 7 positions contribute to electronic modulation and solubility. This compound exhibits high purity and stability, making it suitable for precise synthetic applications. Its structural features enable tailored modifications for advanced material design.
1,6-Dibromo-2,7-dimethoxynaphthalene structure
4614-12-4 structure
Product Name:1,6-Dibromo-2,7-dimethoxynaphthalene
CAS No:4614-12-4
MF:C12H10Br2O2
MW:346.014602184296
CID:1092200
PubChem ID:12794495
Update Time:2025-05-26

1,6-Dibromo-2,7-dimethoxynaphthalene Chemical and Physical Properties

Names and Identifiers

    • 1,6-Dibromo-2,7-dimethoxynaphthalene
    • 4614-12-4
    • Naphthalene, 1,6-dibromo-2,7-dimethoxy-
    • Inchi: 1S/C12H10Br2O2/c1-15-10-4-3-7-5-9(13)11(16-2)6-8(7)12(10)14/h3-6H,1-2H3
    • InChI Key: XORPVTGZIABOGW-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC2=CC(=C(C=C21)OC)Br)OC

Computed Properties

  • Exact Mass: 345.90271g/mol
  • Monoisotopic Mass: 343.90475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 18.5Ų

1,6-Dibromo-2,7-dimethoxynaphthalene Pricemore >>

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Additional information on 1,6-Dibromo-2,7-dimethoxynaphthalene

Chemical Profile of 1,6-Dibromo-2,7-dimethoxynaphthalene (CAS No. 4614-12-4)

1,6-Dibromo-2,7-dimethoxynaphthalene, with the chemical formula C8H4B2O2F2, is a brominated and methoxylated derivative of naphthalene. This compound has garnered significant attention in the field of organic synthesis and pharmaceutical research due to its versatile structural framework and potential applications in medicinal chemistry. The presence of both bromine and methoxy substituents makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The bromine atoms at the 1 and 6 positions, along with the methoxy groups at the 2 and 7 positions, provide distinct reactivity patterns that are exploited in various synthetic pathways. For instance, the bromine atoms can undergo cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl or amino groups at different positions on the naphthalene core. Meanwhile, the methoxy groups can be further functionalized through oxidation or reduction reactions, offering additional degrees of freedom in molecular design.

In recent years, 1,6-dibromo-2,7-dimethoxynaphthalene has been explored as a key intermediate in the synthesis of bioactive compounds. Its structural motif is closely related to natural products and heterocyclic scaffolds that exhibit pharmacological activity. For example, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in targeting various cancers and inflammatory diseases. The bromine substituents facilitate the introduction of polar functional groups that enhance binding affinity to biological targets.

One notable application of 1,6-dibromo-2,7-dimethoxynaphthalene is in the development of fluorescent probes for cellular imaging. The naphthalene core is known for its ability to emit light when excited by UV or visible light, making it an excellent candidate for developing probes that can visualize biological processes in real-time. By incorporating bromine and methoxy groups, researchers can fine-tune the absorption and emission properties of these probes to specific wavelengths, improving their utility in diagnostic applications.

The methoxy groups on 1,6-dibromo-2,7-dimethoxynaphthalene also play a critical role in modulating solubility and metabolic stability. These features are particularly important when designing drug candidates that need to be administered orally or intravenously. By adjusting the electronic and steric environment through methoxylation, chemists can optimize pharmacokinetic profiles to enhance bioavailability and reduce toxicity.

Recent advances in computational chemistry have further highlighted the potential of 1,6-dibromo-2,7-dimethoxynaphthalene as a building block for drug discovery. Molecular modeling studies have demonstrated that modifications at the bromine and methoxy positions can significantly influence binding interactions with protein targets. These insights have guided experimental efforts to develop more potent and selective inhibitors based on this scaffold.

The synthesis of 1,6-dibromo-2,7-dimethoxynaphthalene typically involves bromination and methylation reactions starting from commercially available naphthalene derivatives. The precise regioselectivity of these reactions is crucial to achieving the desired product with minimal side products. Advances in catalytic systems have improved yields and purity levels, making large-scale production more feasible for industrial applications.

In conclusion,1,6-dibromo-2,7-dimethoxynaphthalene (CAS No. 4614-12-4) is a versatile intermediate with significant potential in pharmaceutical research and development. Its unique structural features enable diverse synthetic pathways and functionalizations that are valuable for creating novel bioactive molecules. As our understanding of molecular interactions continues to evolve,1,6-dibromo-2,7-dimethoxynaphthalene will likely remain a cornerstone compound in medicinal chemistry for years to come.

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